Core Compound Identity and Physicochemical Properties
Core Compound Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Bromo-6-isopropylpyridine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Bromo-6-isopropylpyridine. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and application, grounded in established chemical principles and field-proven methodologies.
2-Bromo-6-isopropylpyridine, also known by its IUPAC name 2-bromo-6-(propan-2-yl)pyridine, is a disubstituted pyridine derivative.[1] It serves as a valuable heterocyclic building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The strategic placement of a bromine atom and an isopropyl group offers a unique combination of reactivity and steric/electronic influence. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the bulky isopropyl group can modulate the compound's solubility and influence the conformational preferences of downstream products.[2]
Table 1: Core Properties of 2-Bromo-6-isopropylpyridine
| Property | Value | Source(s) |
| CAS Number | 1037223-35-0 | [3][4] |
| Molecular Formula | C₈H₁₀BrN | [1][3] |
| Molecular Weight | 200.08 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | Typically ≥97% | |
| Synonyms | 2-bromo-6-(1-methylethyl)pyridine | [3] |
| InChIKey | GNBUFPXDJYBELS-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C1=NC(=CC=C1)Br | [1][3] |
| LogP (Computed) | 2.97 | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
Synthesis and Purification: A Validated Approach
While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted bromopyridines is via the Sandmeyer reaction, starting from the corresponding aminopyridine. This approach offers high yields and utilizes readily available starting materials.
An analogous, well-documented procedure for the conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine provides a strong foundation for this protocol.[6] The key transformation involves the diazotization of the amino group with sodium nitrite under acidic conditions, followed by the introduction of the bromide.
Experimental Protocol: Synthesis of 2-Bromo-6-isopropylpyridine from 2-Amino-6-isopropylpyridine
Causality: This multi-step, one-pot reaction is designed for efficiency. The initial formation of a diazonium salt from the amine is a classic, reliable transformation. The subsequent displacement with bromide is robust. Using a strong acid like HBr serves both as the acid for diazotization and the source of the bromide nucleophile. The reaction is run at low temperatures (-10 to 5°C) because diazonium salts are thermally unstable and can decompose or undergo side reactions at higher temperatures.[6]
Materials:
-
2-Amino-6-isopropylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Initial Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-6-isopropylpyridine.
-
Acidification: Cool the flask in an ice-salt bath to approximately -10°C. Slowly add a 48% aqueous solution of hydrobromic acid while maintaining the low temperature.[6]
-
Bromination: With vigorous stirring, add bromine dropwise via the dropping funnel over 30-40 minutes. Ensure the internal temperature does not rise above -5°C. Stir the resulting mixture for an additional 1.5 hours at this temperature.[6]
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, again ensuring the temperature is maintained between -10°C and -5°C. After the addition is complete, continue stirring for another 1.5 hours.[6]
-
Neutralization & Quench: Prepare a pre-chilled aqueous solution of sodium hydroxide. Add this basic solution very slowly to the reaction mixture to neutralize the excess acid. This step is highly exothermic; extreme care must be taken to keep the internal temperature below 0°C.[6]
-
Work-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether multiple times.[6]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude 2-Bromo-6-isopropylpyridine can be purified by vacuum distillation to obtain the final product in high purity.
Caption: High-level workflow for the synthesis and purification of 2-Bromo-6-isopropylpyridine.
Spectroscopic Characterization (Predicted)
As experimentally derived spectra for this specific compound are not widely published, this section provides a theoretical framework for its characterization based on established spectroscopic principles.[7][8] This predictive guide is invaluable for confirming the identity and purity of the synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl group and the three aromatic protons on the pyridine ring.
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | Triplet (t) | 1H | H4 | Located between two other ring protons, leading to a triplet splitting pattern. |
| ~7.20 | Doublet (d) | 1H | H5 | Coupled to the H4 proton. |
| ~7.10 | Doublet (d) | 1H | H3 | Coupled to the H4 proton. |
| ~3.15 | Septet (sept) | 1H | CH(CH₃)₂ | Split by the six equivalent protons of the two methyl groups (n+1 = 7). |
| ~1.25 | Doublet (d) | 6H | CH(CH₃)₂ | All six protons are equivalent and are split by the single methine proton (n+1 = 2). |
¹³C NMR Spectroscopy
The carbon NMR spectrum will distinguish the five unique carbon atoms of the pyridine ring and the two different carbons of the isopropyl group.
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C6 | Carbon attached to the bulky, electron-donating isopropyl group. |
| ~142 | C2 | Carbon attached to the electronegative bromine atom. |
| ~138 | C4 | Aromatic CH carbon. |
| ~125 | C5 | Aromatic CH carbon. |
| ~120 | C3 | Aromatic CH carbon. |
| ~35 | C H(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~22 | CH(C H₃)₂ | Methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for C-H bonds (aromatic and aliphatic) and C=C/C=N stretching vibrations of the pyridine ring.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2970-2870 | Aliphatic C-H Stretch (isopropyl) |
| ~1580, 1560, 1450 | Pyridine Ring C=C and C=N Stretching |
| ~1100 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. A key feature will be the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks (M⁺ and M+2) of almost equal intensity.
-
Expected M⁺ Peak: m/z ≈ 200 (for ⁷⁹Br)
-
Expected M+2 Peak: m/z ≈ 202 (for ⁸¹Br)
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-Bromo-6-isopropylpyridine lies in its bifunctional nature. The bromine atom at the 2-position is activated for nucleophilic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, leading to substituted aminopyridines.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Lithiation/Grignard Formation: The bromo-group can be exchanged with lithium or magnesium to form an organometallic species, which can then react with various electrophiles.
The isopropyl group is not merely a spectator. Its steric bulk can direct reactions to other positions and influence the conformation of the final molecule. In a drug discovery context, isopropyl groups are often incorporated to improve metabolic stability and enhance binding to hydrophobic pockets in protein targets.[2] Therefore, this building block is highly relevant for creating libraries of novel compounds for screening in drug development programs.[9]
Caption: Major reaction pathways for 2-Bromo-6-isopropylpyridine in synthetic chemistry.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is paramount. 2-Bromo-6-isopropylpyridine is classified as a hazardous substance.
GHS Hazard Information: [1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[10]
-
Hazard Statements:
Handling and PPE:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at room temperature or refrigerated (2-8°C).[5]
Conclusion
2-Bromo-6-isopropylpyridine is a strategically important building block for chemical synthesis. Its defined structure, predictable reactivity at the bromine-substituted position, and the modulating influence of the isopropyl group make it a versatile tool for constructing complex molecules. This guide provides the core knowledge base—from synthesis to characterization and safe handling—required for its effective application in research and development, particularly within the pharmaceutical industry.
References
-
PubChem. (n.d.). 2-Bromo-6-isopropylpyridine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Pharmaresearcher. (n.d.). The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. Retrieved January 7, 2026, from [Link]
-
Nowick, J. S. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of California, Irvine. Retrieved January 7, 2026, from [Link]
-
Rautio, J., et al. (2023). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Retrieved January 7, 2026, from [Link]
Sources
- 1. 2-Bromo-6-isopropylpyridine | C8H10BrN | CID 45787928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-6-Isopropylpyridine | 1037223-35-0 [chemnet.com]
- 5. 2-Bromo-6-Isopropylpyridine CAS#: 1037223-35-0 [amp.chemicalbook.com]
- 6. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lehigh.edu [lehigh.edu]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. achmem.com [achmem.com]


